2(5H)-Oxazolone

Description

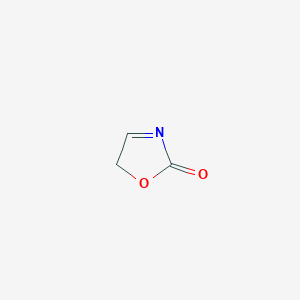

Structure

3D Structure

Properties

IUPAC Name |

5H-1,3-oxazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPULOMQHYQDNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559929 | |

| Record name | 1,3-Oxazol-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64121-01-3 | |

| Record name | 1,3-Oxazol-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oxazolone Ring Systems

Traditional Cyclodehydration-Condensation Approaches

These methods often involve the reaction of N-acylamino acids with carbonyl compounds, typically in the presence of dehydrating agents and catalysts.

The Erlenmeyer-Plöchl Reaction and its Mechanistic Aspects

The Erlenmeyer-Plöchl reaction, first described in the late 19th century, is a cornerstone in the synthesis of oxazolones, specifically 4-alkylidene-2-substituted-5(4H)-oxazolones, often referred to as Erlenmeyer azlactones wikipedia.orgresearchgate.net. This reaction typically involves the condensation of an N-acyl glycine (B1666218) (such as hippuric acid or N-acetyl glycine) with an aldehyde or ketone, facilitated by acetic anhydride (B1165640) and a base, commonly sodium acetate (B1210297) biointerfaceresearch.comjddtonline.infojocpr.comijsrp.orgwikidoc.org.

The reaction mechanism generally proceeds through several key steps. Initially, the N-acyl glycine undergoes cyclodehydration mediated by acetic anhydride, forming a 2-substituted-5(4H)-oxazolone intermediate jddtonline.infoijsrp.orgwikidoc.orgyoutube.com. This intermediate, possessing acidic protons at the C4 position, then undergoes a Knoevenagel-type condensation with the aldehyde. This condensation, often driven by the basic catalyst, leads to the formation of the unsaturated 4-alkylidene-2-substituted-5(4H)-oxazolone biointerfaceresearch.comjddtonline.infowikipedia.orgijsrp.orgwikidoc.org.

Mechanistic Pathway of the Erlenmeyer-Plöchl Reaction:

Cyclodehydration: An N-acyl glycine reacts with acetic anhydride to form a 2-substituted-5(4H)-oxazolone intermediate. This step involves the activation of the carboxylic acid group by acetic anhydride, followed by intramolecular cyclization and elimination of acetic acid.

Condensation: The C4 methylene (B1212753) group of the 2-substituted-5(4H)-oxazolone is deprotonated by the base (e.g., sodium acetate), generating a nucleophilic enolate.

Aldehyde Addition: This enolate attacks the carbonyl carbon of an aldehyde.

Dehydration: The resulting aldol-type adduct undergoes dehydration to form the α,β-unsaturated oxazolone (B7731731) (azlactone) biointerfaceresearch.comjddtonline.infowikipedia.orgijsrp.orgwikidoc.orgyoutube.comacs.org.

The Erlenmeyer-Plöchl reaction is highly versatile, accommodating a wide range of aromatic and aliphatic aldehydes, as well as various N-acyl glycines, allowing for the synthesis of structurally diverse oxazolones biointerfaceresearch.comjddtonline.inforesearchgate.netjocpr.comijsrp.orgcrpsonline.comglobalresearchonline.net.

Condensation of N-Acylamino Acids with Aldehydes and Ketones

This broad category encompasses the fundamental Erlenmeyer-Plöchl reaction and its variations, focusing on the condensation of N-acylamino acids with carbonyl compounds. The choice of carbonyl compound (aldehyde vs. ketone) can influence the reaction outcome and efficiency, with aldehydes generally leading to higher yields and faster reaction times in many cases globalresearchonline.net.

Various catalysts have been employed to promote the condensation of N-acylamino acids with carbonyl compounds, improving reaction rates and yields.

Sodium Acetate: Traditionally, fused sodium acetate has served as a common base catalyst in the Erlenmeyer-Plöchl reaction. It facilitates the deprotonation of the N-acyl glycine intermediate, enabling the condensation with aldehydes biointerfaceresearch.comjddtonline.inforesearchgate.netjocpr.comijsrp.orgwikidoc.orgcrpsonline.comglobalresearchonline.netijceronline.comijprajournal.com. Other acetate salts, such as calcium acetate, bismuth (III) acetate, and lead acetate, have also been investigated as alternatives, with lead acetate sometimes showing enhanced yields in specific condensations biointerfaceresearch.comrfppl.co.in.

Zinc Oxide (ZnO): Zinc oxide has emerged as an efficient and mild heterogeneous catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones. It facilitates the condensation of araldehydes and hippuric acid with acetic anhydride at room temperature in ethanol, often providing excellent yields in a rapid timeframe globalresearchonline.netdocsdrive.comresearchgate.net. Other zinc salts, like zinc chloride (ZnCl₂), have also been used rsc.org.

Other Catalysts: A range of other catalytic systems have been explored, including potassium carbonate, potassium phosphate (B84403), alumina (B75360) with boric acid, and various Lewis acids, demonstrating the broad applicability of catalytic approaches in oxazolone synthesis biointerfaceresearch.comrfppl.co.inrsc.org.

Acetic anhydride plays a crucial dual role in many traditional oxazolone syntheses, particularly in the Erlenmeyer-Plöchl reaction. Firstly, it acts as a potent dehydrating agent, essential for the cyclization of the N-acylamino acid to form the initial oxazolone intermediate biointerfaceresearch.comjddtonline.infowikipedia.orgresearchgate.netjocpr.comijsrp.orgwikidoc.orgacs.orgcrpsonline.comglobalresearchonline.netijceronline.comijprajournal.comresearchgate.netrsc.orggoogle.comresearchgate.net. Secondly, it can also serve as the acetylating agent, particularly when starting from free amino acids, to form the N-acyl derivative in situ before cyclization rsc.org. Its presence is fundamental for driving the reaction towards the formation of the oxazolone ring biointerfaceresearch.comjddtonline.infowikipedia.orgresearchgate.netjocpr.comijsrp.orgwikidoc.orgacs.orgcrpsonline.comglobalresearchonline.netijceronline.comijprajournal.comresearchgate.netresearchgate.netnih.gov.

Modern and Catalytic Synthetic Strategies

Recent advancements have focused on employing transition metal catalysis and other modern techniques to achieve more efficient, selective, and milder synthesis of oxazolones.

Transition Metal-Catalyzed Routes (e.g., Au-Catalyzed, Pd-Catalyzed)

Transition metals, particularly palladium and gold, have been instrumental in developing novel catalytic routes to oxazolone derivatives. These methods often utilize different starting materials and reaction mechanisms compared to the classical approaches.

Palladium-Catalyzed Synthesis: Palladium catalysis has been utilized for the synthesis of oxazolones through various pathways. One notable strategy involves the palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates with copper halides (CuCl₂ or CuBr₂) to yield 4-halo-oxazolones, which can then serve as precursors for further cross-coupling reactions organic-chemistry.orgnih.gov. Palladium catalysts have also been employed in the coupling of β,β-dibromoenamides with boronic acids, leading to the formation of 2-oxazolones or α-aminoketones depending on the reaction conditions and substrate acs.org. Furthermore, palladium-catalyzed allylic alkylation of oxazol-2(3H)-ones has been developed, showcasing the utility of palladium in functionalizing oxazolone scaffolds chinesechemsoc.org.

Gold-Catalyzed Synthesis: Gold catalysis offers mild conditions for the synthesis of oxazole (B20620) derivatives from various precursors. For instance, gold catalysts, such as AuCl(PPh₃)NTf₂ or AuCl₃, can mediate the synthesis of 2,5-disubstituted oxazoles from N-propargylcarboxamides or alkynyl triazenes and dioxazoles organic-chemistry.orgnih.govnih.gov. Bimetallic gold-palladium catalysis has also been investigated for oxazolone synthesis, employing N-alkynyl carbamates as precursors. These synergistic catalytic systems involve an initial gold-catalyzed cycloisomerization followed by a palladium-catalyzed cycle, often with chloride as the bridging ligand acs.orgacs.org.

These transition metal-catalyzed methods provide alternative routes with potentially broader substrate scope and improved functional group tolerance, contributing to the ongoing evolution of oxazolone synthesis.

Compound List

2(5H)-Oxazolone

Azlactone

Hippuric acid (N-benzoyl glycine)

N-acetyl glycine

Aldehydes

Ketones

N-acylamino acids

Aromatic aldehydes

Arldehyde

Aryl aldehydes

N-acyl glycine

2-substituted-5(4H)-oxazolone

4-alkylidene-2-substituted-5(4H)-oxazolone

Erlenmeyer azlactones

Acetic anhydride

Sodium acetate

Calcium acetate

Bismuth (III) acetate

Lead acetate

Zinc oxide (ZnO)

Zinc chloride (ZnCl₂)

Potassium carbonate

Potassium phosphate

Alumina

Boric acid

Lewis acids

N-alkynyl alkyloxycarbamates

Copper halides (CuCl₂, CuBr₂)

4-halo-oxazolones

β,β-dibromoenamides

Boronic acids

α-aminoketones

Oxazol-2(3H)-ones

Morita–Baylis–Hillman (MBH) adducts

Gold catalysts (e.g., AuCl(PPh₃)NTf₂, AuCl₃)

Palladium catalysts (e.g., Pd(0), Pd(PPh₃)₄, Pd₂dba₃)

N-propargylcarboxamides

Alkynyl triazenes

1,2,4-dioxazoles

N-alkynyl carbamates

Ring-Opening Reactions of the Oxazolone Nucleus

The oxazolone ring is prone to nucleophilic attack, primarily at the carbonyl carbon, leading to the cleavage of the ring. This reactivity is fundamental to their utility in synthesizing amino acid derivatives.

Nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis) on the oxazolone ring results in the opening of the heterocyclic system. These reactions are often catalyzed by acids or bases. Under neutral or basic conditions, both ionization (leading to racemization) and ring opening can occur competitively, with their relative rates influenced by factors such as pH, buffer concentration, and solvent polarity rsc.org.

Hydrolysis: Water acts as a nucleophile, attacking the carbonyl carbon (C5 in 5(4H)-oxazolones). This process, often buffer-catalyzed, leads to the formation of the corresponding N-acylamino acid. The rate of hydrolysis is influenced by substituents on the oxazolone ring, with electron-donating groups at the C-2 position generally decreasing the rate of ring opening researchgate.netbiointerfaceresearch.com.

Alcoholysis: Alcohols react similarly to water, attacking the carbonyl carbon to yield N-acylamino acid esters. This reaction can be promoted by various bases, such as sodium methoxide (B1231860) (MeONa), potassium hydroxide (B78521) (KOH), triethylamine (B128534) (TEA), or triethyl amine (NEt₃), and is often performed in alcoholic solvents like methanol (B129727) csic.es. The stereochemistry of unsaturated oxazolones can be preserved during alcoholysis researchgate.net. For instance, mercury(II) acetate in methanol has been shown to cleave the unsaturated oxazolone ring to afford methyl N-benzoylamino-3-arylacrylates csic.es.

The direct products of nucleophilic ring-opening reactions are N-acylamino acids (from hydrolysis) or their corresponding esters (from alcoholysis) researchgate.netcsic.esresearchgate.net. These products are valuable synthetic intermediates themselves, serving as precursors for modified amino acids, peptides, and other complex organic molecules researchgate.netcsic.es. The reaction pathway often involves the formation of a tetrahedral intermediate, followed by the expulsion of the leaving group (typically the oxygen atom of the oxazolone ring) vanderbilt.edu.

Table 1: Representative Nucleophilic Ring Opening Reactions of Oxazolones

| Oxazolone Derivative | Nucleophile | Reaction Conditions | Product Type | Citation |

| 4-benzyl-2-phenyl-oxazol-5(4H)-one | H₂O | Buffer-catalyzed (e.g., phosphate buffer), pH 7.8 or 11.0 | N-benzoyl-phenylalanine | rsc.org |

| (Z)-4-arylidene-2-phenyl-5(4H)-oxazolone | MeOH | Hg(OAc)₂, Methanol | Methyl N-benzoylamino-3-arylacrylates | csic.es |

| (E)-4-cinnamylidene-2-phenyl-2-oxazolin-5-one | H₂O/KOH | Aqueous or ethanolic KOH, followed by acidification | Dehydroamino acid | researchgate.net |

| (E)-4-cinnamylidene-2-phenyl-2-oxazolin-5-one | EtOH | Ethanolic KOH or other bases (e.g., TEA) | Esters of dehydroamino acid | researchgate.net |

| 4-Phosphoranylidene-5(4H)-oxazolones | H₂O | THF, HBF₄, room temperature | N-acyl-α-triphenylphosphonioglycines | researchgate.net |

| 4-Alkyl-4-triphenylphosphonio-5(4H)-oxazolones | H₂O | CH₂Cl₂/THF solution, 0–5 °C | N-acyl-α-triphenylphosphonio-α-amino acids/salts | researchgate.net |

Cycloaddition Reactions Involving Oxazolone Systems

Unsaturated oxazolones, particularly those with an exocyclic double bond (e.g., 4-arylidene-5(4H)-oxazolones), are highly reactive in cycloaddition reactions due to the electron-deficient nature of the exocyclic double bond.

The exocyclic double bond in 4-arylidene-5(4H)-oxazolones renders them effective dienophiles in Diels-Alder reactions ajrconline.orgcapes.gov.br. These reactions typically involve an electron-rich diene and an electron-deficient dienophile, which is characteristic of the oxazolone system masterorganicchemistry.comlibretexts.org. The presence of electron-withdrawing groups on the dienophile generally enhances reactivity libretexts.org. Lewis acids can activate the oxazolone by coordinating to the carbonyl oxygen, increasing its electrophilicity and facilitating cycloaddition unirioja.esresearchgate.net. These reactions can proceed with high stereospecificity, preserving the configuration of the dienophile capes.gov.br. Furthermore, these oxazolones can act as either a two-atom component or a three-atom component in cycloadditions, depending on the reaction conditions and the presence of Lewis acids unirioja.es. The cycloadducts can subsequently be transformed into valuable amino acid derivatives capes.gov.br.

Table 2: Diels-Alder Reactions Involving Oxazolones

| Oxazolone Derivative | Diene | Lewis Acid | Reaction Conditions | Product Type | Citation |

| (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone | Cyclopentadiene | AlCl₃ | Dry acetonitrile | [4+2] Cycloadduct (norbornane skeleton) | unirioja.es |

| (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone | Cyclopentadiene | Al equiv. | Varies based on Al equivalent | [4+2] or [4+3] Cycloadducts | unirioja.es |

| (Z)- or (E)-2-phenyl-4-benzylidene-5(4H)-oxazolone | Cyclopentadiene | None | Not specified | Cycloadducts converted to amino acids | capes.gov.br |

| 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone | Activated methylene compounds | Acidic/Basic | Not specified | Pyran derivatives | chim.it |

Oxazolone derivatives can also participate in Michael addition reactions. In some instances, oxazolones themselves can act as Michael acceptors, reacting with nucleophilic species. Alternatively, their enolates or related species can act as pronucleophiles in Michael additions researchgate.netmcmaster.ca. For example, dienolate anions derived from oxazolones have been shown to undergo Michael addition with activated methylene compounds mcmaster.ca. Organocatalytic asymmetric tandem cyclization/Michael addition protocols have also been developed, leading to complex perfluoroalkyl-containing N,O-acetal derivatives acs.org.

Table 3: Michael Addition Reactions Involving Oxazolones

| Oxazolone Derivative | Michael Acceptor/Pronucleophile | Catalyst/Conditions | Product Type | Citation |

| 5H-oxazol-4-ones | Vinyl sulfones | Chiral guanidine (B92328) catalyst | Monofluorinated analogs of 2-tertiary hydroxyl-3-methyl-substituted carboxylic acid | researchgate.net |

| 4-[(Z)-1-ethoxyethylidene]-2-phenyl-5-oxazolone (dienolate anion) | Methyl 2-(chloromethylene)-3-oxobutanoate | Not specified | Michael adducts | mcmaster.ca |

| Racemic N-perfluoroacyl amino acids | Not specified | Organocatalytic asymmetric tandem cyclization/Michael addition protocol | Perfluoroalkyl-containing N,O-acetal derivatives | acs.org |

Oxazolones can function as dipolarophiles in 1,3-dipolar cycloaddition reactions, a class of pericyclic reactions that form five-membered heterocyclic rings wikipedia.orgorganic-chemistry.org. In these reactions, oxazolones can react with various 1,3-dipoles, such as azomethine ylides researchgate.netsemanticscholar.org. The reaction typically involves a concerted pericyclic mechanism, forming a new five-membered ring wikipedia.orgorganic-chemistry.org. For example, oxazolones have been used in multicomponent reactions with isatins and other reagents to synthesize spiroheterocycles, including spiropyrrolidine oxindoles researchgate.net.

Table 4: 1,3-Dipolar Cycloaddition Reactions Involving Oxazolones

| Oxazolone Derivative | 1,3-Dipole | Reaction Conditions | Product Type | Citation |

| 4-arylidine-5(4H)-oxazolone | Azomethine ylides | One-pot multicomponent reaction (e.g., with isatins) | Spiroheterocycles (e.g., spiropyrrolidine oxindoles) | researchgate.net |

| 2-phenyl-4-arylidene-5(4H)-oxazolones | Benzyne (B1209423) | Excess benzyne in dry acetonitrile | 1,4(H)-benzoxazepine-2-ones | ajrconline.org |

| N-substituted oxazolone triene | Internal diene | Intramolecular Diels-Alder cycloaddition | Functionalized octahydroquinoline | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Oxazolone Ring

The oxazolone ring system presents a rich landscape for chemical transformations, with reactivity distributed across its C=C, C=N, and C=O bonds, as well as its C-4 position ijsrp.org.

Reactivity at the C-4 Position and Enolate Formation

The C-4 position of the oxazolone ring is particularly significant due to its pronucleophilic character. This arises from the facile deprotonation at this site, with reported pKa values around 9, which leads to the formation of a stabilized enolate intermediate nih.gov. This enolate species is crucial for several key reactions. For instance, C-4 arylation reactions have been achieved using high-valent aryllead reagents, demonstrating the nucleophilicity of the C-4 position nih.gov. Furthermore, the propensity for enolate formation means that oxazolones can participate in Michael addition reactions ajrconline.org. The ionization process, leading to enolate formation, can occur competitively with ring-opening reactions, particularly under basic conditions psu.edu. This ionization is also responsible for the observed racemization of optically active oxazolones during certain reactions psu.edu.

Table 3.3.1: Reactivity at the C-4 Position of Oxazolones

| Reaction Type | Typical Reagents/Conditions | Product Type | Key Intermediate | Citation |

| C-4 Arylation | High-valent aryllead reagents | 4-aryl oxazolones | Enolate | nih.gov |

| Michael Addition | Various Michael acceptors | C-4 substituted oxazolones | Enolate | ajrconline.org |

| Ionization/Enolate Formation | Basic conditions | Enolate anion | Enolate | psu.edu |

Reactions Involving C=C, C=N, and C=O Bonds within the Ring System

The unsaturated nature of many oxazolone derivatives, particularly those with exocyclic double bonds, dictates a significant portion of their reactivity. The C=C bonds, especially the exocyclic ones, are known to act as dienophiles in Diels-Alder reactions ajrconline.orgbiointerfaceresearch.com. Conversely, oxazoles (which can be related to oxazolone structures) can also function as dienes in Diels-Alder cycloadditions biointerfaceresearch.com.

A prominent class of reactions involving the C=C bonds is [2+2]-photocycloaddition. Benzylidene and allylidene oxazolones readily undergo these photochemical transformations, leading to the formation of cyclobutane (B1203170) derivatives csic.esresearchgate.netresearchgate.netmdpi.com. These reactions can be influenced by photosensitizers and proceed via triplet excited states or radical intermediates mdpi.com. The C=O (carbonyl) group within the ring can be activated by Lewis acids, enhancing the electrophilicity of the adjacent β-carbon biointerfaceresearch.com. Furthermore, the carbonyl group is susceptible to reduction reactions . While the C=N bond is also present, specific reactions targeting this moiety are less commonly highlighted in the literature compared to the C=C bonds in the context of cycloadditions and substitutions.

Table 3.3.2: Reactions Involving C=C, C=N, and C=O Bonds

| Reactive Site | Reaction Type | Typical Reagents/Conditions | Product Type | Citation |

| C=C (Exocyclic) | Diels-Alder Reaction | Various dienes | Cycloadducts | ajrconline.orgbiointerfaceresearch.com |

| C=C (Exocyclic) | [2+2]-Photocycloaddition | UV/Visible light, photosensitizers | Cyclobutane derivatives | csic.esresearchgate.netresearchgate.netmdpi.com |

| C=O | Reduction | Reducing agents (e.g., H₂, metal hydrides) | Amine derivatives (after ring opening) | |

| C=O | Lewis Acid Activation | Lewis acids (e.g., BF₃, TiCl₄) | Electrophilic β-carbon | biointerfaceresearch.com |

| C=N | Mentioned as reactive | N/A | N/A | ijsrp.org |

Isomerization and Tautomerism in Oxazolone Chemistry

Oxazolone chemistry is also characterized by its capacity for isomerization and tautomerism, phenomena that significantly influence their properties and reactivity.

Photoisomerization Processes of Oxazolone Derivatives

Many oxazolone derivatives, particularly those featuring exocyclic arylidene groups, exhibit photoresponsive behavior. These compounds can undergo reversible Z-E isomerization upon irradiation with light, a property that has led to their investigation as photoswitches researchgate.netacs.orgnih.gov. This photoisomerization involves a conformational change, often described as a twisting of the molecule, which alters bond lengths and dihedral angles acs.org. The light-induced isomerization can compete with other photochemical processes, such as [2+2]-photocycloaddition csic.es. The quantum yields for these photoisomerization processes are generally good, and the resulting isomers often exhibit thermal stability researchgate.net. Advanced techniques, such as in-line NMR monitoring in continuous flow microreactors, have been employed to study these photoisomerization reactions researchgate.net.

Tautomeric Equilibria (e.g., between Real and Pseudo Forms)

Oxazolones, particularly azlactones, can exist in tautomeric forms. Azlactones are generally found in their keto form, but in the presence of a base, they can tautomerize to the more aromatic 5-hydroxyoxazole isomer nih.gov. This keto-enol type tautomerism is a common phenomenon in organic chemistry, involving the migration of a proton and a switch in double bond positions tgc.ac.inchemaxon.comnus.edu.sgwikipedia.org. The presence of specific substituents at the C-4 and C-2 positions can influence the stability of these tautomeric forms, with certain substituents favoring the enol tautomer nih.gov. Tautomers are distinct chemical species in equilibrium, differing in atomic connectivity, unlike resonance structures which represent delocalized electrons within a single species wikipedia.org. While the prompt mentions "real and pseudo forms," the primary tautomeric equilibrium observed and discussed for oxazolones involves the keto and the 5-hydroxyoxazole (enol-like) forms nih.gov.

Metal-Mediated Transformations and Functionalization

Metal catalysis and metal-mediated reactions play a significant role in the synthesis and functionalization of oxazolone derivatives. Palladium catalysis is notably employed in the synthesis of various oxazolones ijsrp.org. Furthermore, palladium(II) acetate can mediate regioselective ortho-palladation of unsaturated oxazolones, involving C-H bond activation csic.escapes.gov.br.

Beyond palladium, other metal-mediated transformations are relevant. For instance, metal-free catalytic hydrogenation of 2-oxazolones to yield 2-oxazolidinones has been achieved using the Lewis acid B(C₆F₅)₃ as a catalyst rsc.org. Lewis acids derived from Group 13 metals, such as gallium (Ga) and indium (In), have also been utilized in cyclization reactions that lead to the formation of oxazolone derivatives rsc.org. These transformations highlight the utility of metal and Lewis acid catalysts in modifying the oxazolone core structure.

Table 3.5: Metal-Mediated Transformations of Oxazolones

| Reaction Type | Catalyst/Mediator | Substrate Type | Product Type | Citation |

| Synthesis of Oxazolones | Pd(OAc)₂, Pd(CF₃CO₂)₂ | Various precursors | 3,5-disubstituted oxazolones | ijsrp.org |

| Ortho-palladation | Pd(OAc)₂ | Unsaturated 2-aryl-4-arylidene-5(4H)-oxazolones | Ortho-palladated complexes | csic.escapes.gov.br |

| Hydrogenation (Metal-free) | B(C₆F₅)₃ (Lewis Acid) | 2-Oxazolones | 2-Oxazolidinones | rsc.org |

| Cyclization/Oxazolone Formation | GaCl₃, GaI₃, InBr₃, InI₃ | Isocyanoacetates | 5-Oxazolone derivatives | rsc.org |

Compound List:

this compound (Azlactone)

5-hydroxyoxazole

4-aryl oxazolones

4-benzylidene-2-phenyloxazol-5-one

2-aryl-4-arylidene-5(4H)-oxazolones

2-alkoxy-5(4H)-oxazolones

2-alkyl-5(4H)-oxazolones

5(4H)-oxazolones

2-ferrocenyl-5(4H)-oxazolone

Reactivity and Mechanistic Investigations of Oxazolone Derivatives: Mercuriation and Palladation

The oxazolone ring system, particularly the this compound core, represents a versatile heterocyclic scaffold with significant potential in organic synthesis. While direct studies on the parent this compound for specific metal-mediated reactions may be limited, extensive research on its derivatives, especially 5(4H)-oxazolones and their 4-arylidene substituted counterparts, provides crucial insights into the reactivity patterns of this important structural motif. This article delves into two key areas of oxazolone reactivity: mercuriation reactions leading to ring cleavage and palladation reactions enabling regioselective functionalization.

Reactivity and Mechanistic Investigations of Oxazolone Derivatives

Mercuriation Reactions and Ring Cleavage

Mercuriation, the introduction of mercury substituents onto organic molecules, can lead to diverse reaction pathways, including ring functionalization or, in some cases, ring cleavage. For oxazolone derivatives, mercury(II) acetate (B1210297) (Hg(OAc)₂) has been observed to induce significant ring-opening reactions under specific conditions.

Research has demonstrated that when unsaturated 5(4H)-oxazolones are treated with mercury(II) acetate in protic solvents like methanol (B129727), the expected metallation often does not occur. Instead, mercury(II) acetate acts as a Lewis acid, promoting the cleavage of the oxazolone ring. This reaction typically yields methyl N-benzoylamino-3-arylacrylates, with the stereochemistry of the original unsaturated oxazolone being preserved csic.esresearchgate.net.

For instance, the reaction of various unsaturated 5(4H)-oxazolones with Hg(OAc)₂ in refluxing methanol resulted in high yields of the corresponding methyl N-benzoylamino-3-arylacrylates. A specific example involves the reaction of (Z)-2-phenyl-4-(5-thiazolylmethylene)-5(4H)-oxazolone with Hg(OAc)₂, which afforded methyl N-benzoylamino-3-(5-thiazolyl)acrylate in high yield csic.es. It was noted that catalytic amounts of Hg(OAc)₂ were insufficient to drive the reaction, and electron-activated substrates did not readily undergo this transformation csic.es.

Table 1: Mercuriation-Induced Ring Cleavage of Oxazolones

| Substrate (Oxazolone Derivative) | Reagent | Solvent | Conditions | Product | Yield | Citation |

| Unsaturated 5(4H)-oxazolones (general) | Hg(OAc)₂ | Methanol | Reflux | Methyl N-benzoylamino-3-arylacrylates | High | csic.es |

| (Z)-2-phenyl-4-(5-thiazolylmethylene)-5(4H)-oxazolone (1a) | Hg(OAc)₂ | Methanol | Reflux | Methyl N-benzoylamino-3-(5-thiazolyl)acrylate | High | csic.es |

While the general oxymercuration mechanism involves the formation of a mercurinium ion intermediate followed by nucleophilic attack and demercuration stackexchange.comwikipedia.org, the observed ring cleavage in oxazolones suggests a different pathway. The low Lewis acid character of Hg(II) acetate in the presence of methanol, as noted in some studies, may favor nucleophilic attack on the carbonyl carbon of the oxazolone, initiating ring opening rather than electrophilic addition to a C=C bond within the heterocycle csic.es. The precise mechanism leading to cleavage likely involves initial coordination of mercury to the oxazolone, followed by attack of the solvent (methanol) at the carbonyl, facilitating the expulsion of the mercury species and opening of the heterocyclic ring.

Palladation and Regioselective Functionalization of Oxazolones

Palladium-catalyzed C-H activation, commonly referred to as palladation, has emerged as a powerful tool for the regioselective functionalization of organic molecules. Oxazolone derivatives have been successfully employed as substrates in various palladation reactions.

A significant area of research involves the ortho-palladation of (Z)-2-aryl-4-arylidene-5(4H)-oxazolones researchgate.netacs.orgresearchgate.netacs.org. These reactions typically utilize palladium(II) acetate (Pd(OAc)₂) as the palladium source, often in the presence of an acidic medium such as trifluoroacetic acid (TFA) researchgate.netacs.orgresearchgate.net. The process is characterized by the regioselective activation of an ortho C-H bond on the arylidene moiety, leading to the formation of stable six-membered cyclopalladated dinuclear complexes researchgate.netacs.orgresearchgate.netacs.org.

The scope and efficiency of this ortho-palladation are highly dependent on the acidity of the reaction medium. Stronger acids like TFA facilitate metalation under milder conditions, whereas lower acidity necessitates harsher conditions to achieve comparable yields researchgate.netacs.org. For instance, the reaction of specific oxazolone precursors with Pd(OAc)₂ in acidic media has yielded cyclopalladated products with yields as high as 92% researchgate.net. The reactivity of the Pd-C bond in these palladated complexes has also been explored, allowing for further functionalization of the oxazolone scaffold through cross-coupling or oxidative addition reactions researchgate.netacs.org.

Beyond ortho-palladation, palladium catalysis enables direct functionalization of the oxazolone ring itself. A notable example is the palladium-catalyzed dehydrogenative alkenylation of 2-oxazolones acs.orgnih.gov. This reaction, employing Pd(OAc)₂ as the catalyst and copper(II) acetate (Cu(OAc)₂) as an oxidant, allows for the regioselective introduction of alkenyl groups at the C4 position of the oxazolone ring, leading to the formation of 3,4,5-trisubstituted 2-oxazolones acs.orgnih.gov. This approach is highly atom-economical and compatible with a wide array of functional groups, including halogens, ethers, esters, ketones, amides, alkyl, and aryl substituents acs.orgnih.gov.

The mechanism of ortho-palladation of arylidene oxazolones is generally understood to proceed via an ambiphilic pathway acs.orgresearchgate.net. This involves an initial C-H agostic precoordination of the oxazolone to the palladium center, followed by proton abstraction, leading to the formation of a stable six-membered palladacycle acs.orgresearchgate.net. Density functional theory (DFT) calculations support this mechanism, indicating that the formation of the six-membered ring is both kinetically and thermodynamically favored acs.orgresearchgate.net. The regioselectivity is dictated by the directing effect of the nitrogen atom within the oxazolone ring, which coordinates to palladium and guides the activation to the adjacent ortho C-H bond of the arylidene substituent researchgate.netacs.orgresearchgate.net.

Table 2: Palladation and C-H Functionalization of Oxazolones

| Substrate (Oxazolone Derivative) | Reagent | Catalyst/Conditions | Outcome/Product Type | Regioselectivity | Yield | Citation |

| (Z)-2-aryl-4-arylidene-5(4H)-oxazolones | Pd(OAc)₂ | Acidic medium (e.g., CF₃CO₂H) | Six-membered cyclopalladated dinuclear complexes | Ortho C-H of arylidene ring | Varies (e.g., 92%) | researchgate.netacs.orgresearchgate.netacs.org |

| (Z)-2-phenyl-4-(2-bromobenzylidene)-5(4H)-oxazolone (4) | Pd₂(dba)₃·CHCl₃ | Not specified (likely acidic medium) | Six-membered cyclopalladated dinuclear complex [Pd(μ-Br)(o-C₆H₄CH═CNC(O)OCPh)]₂ (7) | Ortho C-H of bromobenzylidene ring | Not specified | researchgate.netacs.org |

| 2-oxazolones (general) | Alkene | Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (oxidant) | 3,4,5-trisubstituted 2-oxazolones | C4 position | Compatible with wide range of functional groups | acs.orgnih.gov |

Compound List

2(5H)-Oxazolone

5(4H)-Oxazolone

(Z)-2-Aryl-4-Arylidene-5(4H)-Oxazolones

Methyl N-benzoylamino-3-arylacrylates

(Z)-2-phenyl-4-(5-thiazolylmethylene)-5(4H)-oxazolone (1a)

Methyl N-benzoylamino-3-(5-thiazolyl)acrylate

(Z)-2-phenyl-4-(2-bromobenzylidene)-5(4H)-oxazolone (4)

[Pd(μ-Br)(o-C₆H₄CH═CNC(O)OCPh)]₂ (7)

3,4,5-trisubstituted 2-oxazolones

Applications of Oxazolone Frameworks in Chemical Transformations and Materials Science

Role as Key Synthons in Organic Synthesis

The utility of oxazolones in organic synthesis stems from their multiple reactive sites, which allow for a diversity of chemical modifications. nih.gov They are particularly important as precursors for biologically relevant molecules.

Oxazolones are well-established starting materials for the synthesis of various α-amino acid derivatives. researchgate.net The ring can be opened under different conditions to yield a range of functionalized products.

α-Keto Acids and Arylacetic Acids : The hydrolysis of unsaturated 4-arylidene-5(4H)-oxazolones is a known route to produce α-keto acids and arylacetic acids, which are important intermediates in medicinal chemistry. researchgate.net

Quaternary α-Amino Acids : Direct oxidation of N-benzoyl amino acids using hypervalent iodine reagents provides an efficient method to prepare 4-acetoxy substituted 5(4H)-oxazolones. nih.gov These compounds are valuable synthetic intermediates for accessing quaternary substituted α-amino acids, which are structural elements with significant physiological importance. nih.gov This method allows for the direct oxidation of the α-C–H bond of amino acid derivatives to create these useful precursors. nih.gov

Table 1: Synthesis of α-Amino Acid Derivatives from Oxazolones

| Target Derivative | Oxazolone (B7731731) Precursor Type | Key Transformation/Reagent | Reference |

|---|---|---|---|

| α-Keto Acids | Unsaturated 4-arylidene-5(4H)-oxazolones | Hydrolysis | researchgate.net |

| Arylacetic Acids | Unsaturated 4-arylidene-5(4H)-oxazolones | Hydrolysis | researchgate.net |

Oxazolones are recognized as key intermediates in the process of peptide synthesis. biointerfaceresearch.comrfppl.co.in Recent studies have provided experimental evidence identifying oxazolones as the crucial intermediates in prebiotic peptide formation and chain extension. nih.govnih.gov

The process involves the dehydration of an amino acid complex to form the oxazolone. nih.govnih.gov This reactive intermediate can then undergo two key reactions:

Dipeptide Formation : Reaction with water opens the oxazolone ring to form a dipeptide. nih.govnih.gov

Tripeptide Formation : Reaction with another amino acid leads to the formation of a tripeptide, thus extending the peptide chain. nih.govnih.gov

This oxazolone-mediated pathway is significant as it preserves the chirality of the reacting amino acids and can even show strong chiral selectivity, allowing for the generation of homochiral peptides from optically impure amino acid mixtures. nih.govnih.gov This mechanism is believed to be relevant in both microscopic aqueous droplets and macroscopic wet-dry cycling conditions, suggesting a fundamental connection between different scales of peptide synthesis. nih.gov In laboratory synthesis, the formation of an oxazolone from an activated amino acid during the coupling step is a known pathway that can sometimes lead to epimerization. researchgate.net

The oxazolone ring is highly susceptible to nucleophilic attack, particularly at the carbonyl carbon, which often leads to ring opening. This reactivity is extensively used to synthesize amides and other polyfunctional compounds. rfppl.co.innih.govsphinxsai.com

The reaction of an oxazolone with a primary or secondary amine results in the cleavage of the ester bond within the ring, yielding an N-acyl-α,β-dehydroamino acid amide. nih.gov This method is a straightforward route to produce substituted amides. For instance, 4-substituted-2-phenyloxazol-5(4H)-ones react with secondary amines under microwave irradiation to produce the corresponding benzamides in good yields. nih.govnih.gov This transformation highlights the role of oxazolones as synthons for a variety of small chemical molecules. biointerfaceresearch.comresearchgate.netresearchgate.net

Table 2: Synthesis of Amides from Oxazolones

| Oxazolone Type | Nucleophile | Resulting Product |

|---|---|---|

| 4-Arylidene-2-phenyl-5(4H)-oxazolone | Secondary Amine | N-(1-(dialkylamino)-1-oxo-3-arylprop-2-en-2-yl)benzamide |

Construction of Diverse Heterocyclic Ring Systems

Beyond their role as precursors to linear molecules, oxazolones are fundamental building blocks for constructing a wide variety of other heterocyclic scaffolds. nih.govresearchgate.net Their ability to react with dinucleophilic reagents allows for the replacement of the ring's oxygen atom, leading to the formation of new five- and six-membered rings.

Unsaturated oxazolones are important synthons for synthesizing five- or six-membered heterocycles like imidazolones, thiazolones, and triazinones. nih.gov

Imidazolones : The reaction of 4-arylidene-2-phenyl-5(4H)-oxazolones with various substituted aromatic amines in boiling acetic acid is a common method for preparing 5(4H)-imidazolone derivatives. nih.govresearchgate.netqu.edu.qa This transformation involves the nucleophilic attack of the amine on the oxazolone ring, followed by cyclization and dehydration.

Thiazolones : Through reaction with reagents like thiols, oxazolones can be converted into the corresponding thiazolone structures. sphinxsai.com

Triazinones : Oxazolones can be converted to 1,2,4-triazin-6(5H)-ones by reacting them with phenylhydrazine in the presence of acetic acid and sodium acetate (B1210297). nih.gov A series of novel triazinone derivatives have been synthesized from oxazolone precursors and evaluated for their biological activities. nih.gov

Table 3: Heterocycle Synthesis from Oxazolone Precursors

| Starting Oxazolone | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4-Arylidene-2-phenyl-5(4H)-oxazolone | Substituted Aromatic Amine | 5(4H)-Imidazolone | nih.gov |

| 4-Arylidene-2-phenyl-5(4H)-oxazolone | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one | nih.gov |

The oxazolone framework also serves as a template for the synthesis of other important nitrogen-containing heterocycles. nih.govresearchgate.net

Pyrroles : Oxazolones are utilized as starting materials in multi-step syntheses to generate polysubstituted pyrroles, which are a class of heterocyclic compounds with widespread use in medicinal chemistry and materials science. researchgate.net

Imidazolines and Pyrrolines : The versatility of oxazolones extends to the stereoselective synthesis of imidazolines and pyrrolines, further demonstrating their importance as foundational scaffolds in diversity-oriented synthesis. nih.govresearchgate.net For example, 2-imidazolines can be prepared from the reaction of aldehydes with ethylenediamine, a transformation that shares mechanistic similarities with reactions involving oxazolone intermediates. organic-chemistry.org These imidazolines can then be further reacted to form complex structures like polysubstituted pyrroles.

Derivatives Leading to Furan (B31954) and β-Lactam Architectures

The 2(5H)-Oxazolone ring serves as a valuable synthon for the construction of other significant heterocyclic structures, notably furans and β-lactams. The ability to transform the oxazolone core into these architectures highlights its versatility in organic synthesis.

Furan Architectures:

The synthesis of furan derivatives from oxazolones can be achieved through various pathways. One prominent method involves the [4+2] cycloaddition, or Diels-Alder reaction, of oxazole (B20620) derivatives, which can be accessed from oxazolones, with various dienophiles. The intermolecular cycloaddition of oxazoles has proven to be a valuable method for the creation of highly substituted furans, which are often challenging to synthesize through other routes researchgate.net.

Another approach involves the translactonization of specific oxazolone derivatives. For instance, 4-(2-oxa-alkylidene)-5(4H)-oxazolones can undergo an acid or base-catalyzed translactonization reaction to yield 5-alkylidene-3-benzoylamino-2(5H)-furanones crpsonline.comcrpsonline.com. This transformation provides a direct route from the oxazolone scaffold to a substituted furanone system.

β-Lactam Architectures:

Oxazolones are recognized as key intermediates in the synthesis of β-lactams, the core structural unit of penicillin and related antibiotics researchgate.net. While a single, direct mechanism from this compound is not universally applied, their role as precursors is well-established. Synthetic strategies often involve the ring-opening of the oxazolone to form an acylamino acid derivative, which can then be cyclized to form the four-membered β-lactam ring.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam chemistry nih.gov. While not a direct reaction of the this compound ring itself, intermediates derived from the ring-opening of oxazolones can be utilized in Staudinger-type reactions to construct the desired β-lactam framework. The versatility of the oxazolone moiety allows for the introduction of diverse substituents that can be carried through to the final β-lactam product, enabling the synthesis of a wide range of analogues.

Applications in Advanced Materials and Device Chemistry

The unique photophysical and electronic properties of this compound derivatives have led to their exploration in various advanced materials and device applications.

Derivatives of this compound, particularly benzylidene-oxazolones, have been identified as effective molecular photoswitches. These molecules can undergo reversible E/Z isomerization upon irradiation with light of specific wavelengths. This photoisomerization leads to significant changes in their molecular geometry and electronic properties, making them suitable for use in photosensitive compositions and as light-controlled molecular switches. The ease and versatility of their synthesis allow for the preparation of a wide range of derivatives with tunable photophysical properties.

The favorable photophysical properties of oxazolone derivatives in the crystalline state have prompted their investigation for use in semiconductor devices. Specifically, they have been incorporated as emitters in Organic Light-Emitting Diodes (OLEDs). In these devices, the oxazolone-containing molecules can function as the emissive layer, where the recombination of electrons and holes leads to the generation of light. The color of the emitted light can be tuned by modifying the chemical structure of the oxazolone derivative. For instance, derivatives of carbazole and diphenyl imidazole containing an oxazolone moiety have been used as emitters in blue OLEDs mdpi.com.

Beyond their role as emitters, the electronic properties of oxazolone derivatives suggest their potential use as hole-transporting or electron-transporting materials in OLEDs and other organic electronic devices ossila.commdpi.comrsc.orgnih.gov. The ability to engineer their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification makes them attractive candidates for optimizing charge injection and transport within these devices.

The extended π-conjugated systems present in many this compound derivatives give rise to significant non-linear optical (NLO) properties. "Push-pull" systems, where the oxazolone ring is part of a molecule containing both electron-donating and electron-accepting groups connected by a π-bridge, have been a particular focus of research nih.govnih.gov. These molecules can exhibit large second-order and third-order NLO responses, making them promising for applications in optical data storage, optical switching, and telecommunications. The two-photon absorption (2PA) cross-sections of some push-pull oxazolones have been measured to be in the range of several hundred to several thousand Goeppert-Mayer (GM) units nih.gov.

The strong absorption and fluorescence characteristics of oxazolone derivatives also make them valuable as organic dyes semanticscholar.orgacs.org. Their absorption and emission wavelengths can be readily tuned by altering the substituents on the oxazolone core and the associated conjugated system. This tunability allows for the design of dyes with specific colors for a variety of applications, including in imaging and as sensitizers in photopolymerization processes nih.gov.

| Oxazolone Derivative | Two-Photon Absorption (2PA) Cross-Section (GM) | Measurement Technique |

|---|---|---|

| Push-Pull Oxazol-5(4H)-one 1 | 490 | Z-scan |

| Push-Pull Oxazol-5(4H)-one 2 | 1200 | Z-scan |

| Push-Pull Oxazol-5(4H)-one 3 | 2600 | Z-scan |

Contributions to Sensor Technologies

The responsive nature of the this compound framework to its chemical environment has been harnessed in the development of various sensor technologies.

Oxazolone derivatives have been successfully incorporated into the design of fluorescent biosensors for the detection of biologically important molecules. A notable example is the development of an optical biosensor for glucose. In this system, a fluorescent oxazolone derivative and the enzyme glucose oxidase (GOx) are co-immobilized in a polymer matrix. The enzymatic oxidation of glucose by GOx produces hydrogen peroxide, which in turn quenches the fluorescence of the oxazolone derivative. The change in fluorescence intensity can be correlated to the concentration of glucose.

Another application is in the detection of enzyme activity. For instance, a fluorescent biosensor for acetylcholinesterase has been developed using an oxazolone derivative immobilized in a polyvinylchloride (PVC) matrix crpsonline.com. The enzymatic activity influences the local environment of the oxazolone fluorophore, leading to a detectable change in its fluorescence signal. Furthermore, oxazolone derivatives have been investigated as inhibitors of enzymes like tyrosinase, and this interaction can form the basis of a sensor for the enzyme or its substrates researchgate.net. The incorporation of palladium into the oxazolone scaffold has also been shown to amplify the fluorescence, a property that can be exploited in the design of highly sensitive probes acs.org. Additionally, the ability of certain oxazolone-based compounds to act as fluorescent chemosensors for metal ions further expands their utility in sensor applications daneshyari.comnih.govresearchgate.netunigoa.ac.in.

Lack of Scientific Literature Precludes Article Generation on pH-Sensitive this compound Systems

Following a comprehensive and targeted search of scientific literature, it has been determined that there is insufficient available research to construct a detailed and scientifically accurate article on the development of pH-sensitive molecular systems based solely on the chemical compound “this compound,” as specifically requested.

The investigation into the applications of oxazolone frameworks for pH-sensitive systems revealed that research in this area is predominantly focused on a different isomer, namely 5(4H)-oxazolone, also known as azlactone. Multiple studies highlight the use of 5(4H)-oxazolone derivatives as fluorescent and colorimetric pH indicators, detailing their synthesis, mechanisms, and responsive properties.

In contrast, literature specifically detailing the design, synthesis, or application of the this compound isomer for creating pH-sensitive molecular systems is not present in the accessed scientific databases. General reviews on oxazolones mention the existence of the 2(5H)-isomer but often note that it is less studied compared to other isomeric forms. The performed searches did not yield any specific examples, data tables, or detailed research findings that would be necessary to generate the thorough and informative content required by the user's outline.

The user's instructions strictly mandated that the article focus solely on this compound and not introduce information falling outside this explicit scope. Adhering to this critical constraint, and in the absence of relevant scientific data for the specified compound and its application, it is not possible to produce an article that would meet the required standards of being thorough, informative, and scientifically accurate. Any attempt to do so would involve unsupported speculation or the inclusion of information on other isomers, directly violating the provided instructions.

Therefore, the generation of the requested article cannot be completed at this time due to the lack of foundational research on this specific topic.

Mentioned Compounds

As no article was generated, there are no compounds to list.

Advanced Spectroscopic Characterization of Oxazolone Derivatives

Electrochemical Characterization Methods

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of organic molecules. It involves scanning the potential of a working electrode in a solution containing the analyte and observing the resulting current. upb.ro For oxazolone (B7731731) derivatives, CV provides insights into their oxidation and reduction potentials, which are crucial for understanding their electron transfer characteristics, stability, and potential applications in electrochemical devices. gexinonline.comgexinonline.comkyoto-u.ac.jp

Studies on various oxazolone derivatives have revealed distinct electrochemical profiles. For instance, the compound CBOZ (5), a derivative featuring a central triazine nucleus substituted with oxazolone rings, exhibits an onset oxidation potential (Eox) of approximately 1.47 V versus a saturated calomel (B162337) electrode (SCE). gexinonline.comgexinonline.com This value provides an indication of the energy required to remove an electron from the molecule. Polarographic reduction studies on some oxazolones in dimethylformamide (DMF) have also been conducted, suggesting that electron-donating substituents generally facilitate the reduction process. cdnsciencepub.comcdnsciencepub.com The electrochemical behavior, including the reversibility of redox processes, is vital for predicting how these compounds will function in systems requiring electron transfer.

Table 1: Cyclic Voltammetry Data for Selected Oxazolone Derivatives

| Compound Name | Redox Potential (Eox) | Reference Potential | Notes |

| CBOZ (5) (4-((4,6-bis(4-((Z)-(5-oxo-2-phenyloxazol-4(5H)-ylidene) methyl)phenoxy)-1,3,5-triazin-2-yl) oxy) benzaldehyde) | ~1.47 V | SCE | Onset oxidation potential |

| Unspecified oxazol-5-one derivative (as per DFT studies) | Not specified | Not specified | Used for theoretical HOMO/LUMO estimation |

| Ox-π,π-Ph(OMe) isomers (E and Z) | Not specified | Not specified | Electrochemical properties studied |

| Thiophene-containing oxazol-5-one derivative (e.g., 4-(3-thiophenylmethylene)-2-(4-tolyl)oxazol-5-one) | Not specified | Not specified | HOMO/LUMO determined via DFT |

Determination of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters that dictate a molecule's electronic and optical properties, including its reactivity, charge transport capabilities, and light absorption/emission characteristics. kyoto-u.ac.jpdergipark.org.tr The energy difference between HOMO and LUMO, known as the band gap, is a key indicator of these properties. nih.govdergipark.org.trdergipark.org.tr

Cyclic voltammetry is frequently employed to experimentally determine the HOMO and LUMO energy levels of organic materials. The onset potential of the first oxidation peak (Eox, onset) is typically used to estimate the HOMO level, often calculated using the empirical relation: EHOMO = -e(Eox, onset + 4.40) eV, where 'e' is the elementary charge and 4.40 eV is the ionization potential of ferrocene (B1249389) relative to the vacuum level. gexinonline.comgexinonline.comkyoto-u.ac.jp Similarly, the onset potential of the first reduction peak (Ered, onset) is used to estimate the LUMO level. kyoto-u.ac.jp These experimental values are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to provide a comprehensive understanding. gexinonline.comgexinonline.comdergipark.org.trdergipark.org.tracs.org

For the oxazolone derivative CBOZ (5), CV analysis has yielded a HOMO energy level of approximately -5.87 eV and a LUMO energy level of -2.85 eV, resulting in a HOMO-LUMO gap of about 3.02 eV. gexinonline.comgexinonline.com These values are in good agreement with theoretical DFT calculations. gexinonline.comgexinonline.com In another study, an oxazol-5-one derivative containing a thiophene (B33073) moiety showed calculated HOMO and LUMO levels of -6.037 eV and -2.566 eV, respectively, with a corresponding band gap of 3.471 eV. dergipark.org.tr The Ox-π,π-Ph(OMe) isomers have demonstrated HOMO-LUMO gaps around 3.25 eV in the gas phase and 3.10 eV in aqueous environments. acs.org The distribution of HOMO electrons is generally delocalized across the molecule, while LUMO electrons are often concentrated on the π-electron bridge, indicating potential intramolecular charge transfer processes. nih.govacs.org The precise tuning of these energy levels can be achieved by strategically incorporating electron-donating or electron-withdrawing substituents onto the oxazolone core. core.ac.uk

Computational and Theoretical Investigations of Oxazolone Molecules

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating molecular properties due to its balance of accuracy and computational cost. Studies on oxazolone (B7731731) derivatives have extensively utilized DFT to elucidate various aspects of their molecular behavior.

DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311G(d,p), are routinely used to optimize the molecular geometry of oxazolone derivatives dergipark.org.trdergipark.org.trresearchgate.netresearchgate.netdergipark.org.tr. This process involves finding the lowest energy conformation by adjusting atomic positions until the forces on all atoms are minimized. The optimized geometries provide crucial information about bond lengths, bond angles, and dihedral angles. These theoretically derived parameters are frequently compared with experimental data obtained from single-crystal X-ray diffraction studies. Generally, a good agreement is observed between the calculated and experimental geometric parameters, with minor differences often attributed to the distinction between isolated molecules in the gas phase (theoretical) and molecules in a crystal lattice (experimental) dergipark.org.trdergipark.org.trdergipark.org.tr. Conformational analysis, which involves exploring different spatial arrangements of atoms, is also facilitated by DFT, helping to identify the most stable conformers and understand the flexibility of the oxazolone ring system researchgate.netnih.govprinceton.edu.

DFT methods are also employed to calculate vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra researchgate.netresearchgate.netnih.govmit.edureadthedocs.io. These calculations aid in the assignment of specific vibrational modes to functional groups and molecular vibrations within the oxazolone structure. Similarly, DFT calculations are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) researchgate.netresearchgate.netnih.govmdpi.comnih.gov. These predicted chemical shifts are invaluable for confirming the structure of synthesized compounds and for elucidating the electronic environment of different atoms within the molecule. The accuracy of these predictions is highly dependent on the chosen DFT functional, basis set, and solvent model mdpi.comnih.gov.

A key application of DFT in studying oxazolones is the simulation of frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) surfaces. The Highest Occupied Molecular Orbital (HOMO) represents the region where a molecule is most likely to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the site most susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and lower stability dergipark.org.trdergipark.org.trgexinonline.com. MEP surfaces, on the other hand, visualize the electron density distribution, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential, which are vital for predicting sites of chemical reactions dergipark.org.trdergipark.org.trresearchgate.netnih.gov.

Table 1: DFT Calculated Frontier Molecular Orbital Energies and Gaps for Oxazol-5-one Derivatives

| Compound/Derivative | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Oxazol-5-one derivative dergipark.org.tr | B3LYP/6-311G(d,p) | -6.037 | -2.566 | 3.471 | dergipark.org.tr |

| Oxazol-5-one derivative with N-phenyl-(aza-15-crown-5) dergipark.org.tr | B3LYP/6-311G(d,p) | -5.25 | -2.25 | 3.00 | dergipark.org.tr |

| Triazine-based oxazolone derivative gexinonline.com | DFT | -5.87 | -2.85 | ~3.02 | gexinonline.com |

Molecular Orbital Programs and Semi-Empirical Calculations (e.g., MOPAC, AM1 Level)

Semi-empirical methods, such as the Austin Model 1 (AM1) and Modified Neglect of Differential Overlap (MNDO), offer a faster, albeit less accurate, alternative to DFT for certain calculations uni-muenchen.declockss.org. These methods simplify the quantum mechanical calculations by incorporating empirical parameters derived from experimental data. They are often used for geometry optimization, calculating electronic properties like dipole moments, and for preliminary studies of molecular behavior hrpub.orggoogle.com. For instance, AM1 calculations have been employed to determine dipole moments and HOMO/LUMO energies for oxazolone-related structures, providing insights into their electronic characteristics hrpub.org. The accuracy of these methods can vary, with newer parameterizations like PM6 showing improvements over older ones like AM1 and PM3 in accurately describing hydrogen bonding and molecular geometries openmopac.net.

Reaction Pathway Analysis through Computational Modeling

Energetic Characteristics of Elementary Reaction Pathways

The energetic landscape governing the reactions of 2(5H)-Oxazolone is crucial for understanding its chemical behavior and potential transformations. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping these energetic characteristics. These investigations typically involve calculating the energy profiles of elementary reaction pathways, including activation energies for bond formations or breaking, reaction energies, and the energies of transition states and intermediates.

For instance, studies on related oxazolone systems have revealed that the electronic nature of substituents can significantly alter activation energies. For 2-alkoxy-5(4H)-oxazolones, theoretical analyses indicate that the activation energy for the rate-determining step in reactions with nucleophiles like ammonia (B1221849) is considerably lower compared to 2-alkyl-5(4H)-oxazolones acs.org. This suggests that the alkoxy group at the C-2 position influences the electronic delocalization within the oxazolone ring, thereby affecting the energy barrier for nucleophilic attack. Furthermore, research into the reaction pathways of trifluoromethyl-substituted oxazolones with Fischer carbenes has shown that the ionic form of the oxazolone is the reactive species, with its HOMO energy playing a critical role in determining reactivity researchgate.net. The potential energy surface (PES) exploration in such studies helps elucidate preferred reaction mechanisms, such as stepwise versus concerted pathways, and identify rate-limiting steps researchgate.netmdpi.commdpi.com.

Reactivity Descriptors and Quantum Mechanical Properties

Quantum mechanical calculations provide a suite of descriptors that quantify the reactivity and electronic properties of molecules like this compound. These include frontier molecular orbital (FMO) energies (HOMO and LUMO), their energy gap, chemical hardness, chemical softness, electronegativity, and electrophilicity index.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity and lower stability dergipark.org.trnih.govmdpi.comlibretexts.orgnih.gov. For oxazole (B20620) itself, a calculated HOMO-LUMO gap of 6.957 eV suggests it is a relatively stable molecule compared to benzene (B151609) and furan (B31954) nih.gov. For substituted oxazolones, the energy gap can be tuned by altering substituents, influencing their potential for electronic transitions and chemical reactions nih.govnih.govacs.org. For example, electron-withdrawing groups can affect the HOMO-LUMO gap, impacting absorption and emission properties nih.govacs.org.

Fukui functions and other local reactivity descriptors can pinpoint specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack nih.gov. Mulliken atomic charge analysis and Natural Bond Orbital (NBO) analysis are also employed to understand charge distribution and orbital interactions, providing insights into bonding characteristics and stability researchgate.netdergipark.org.trijcce.ac.ir. For instance, studies on related oxazolone derivatives have used Mulliken atomic charge analysis to predict chemical properties researchgate.net.

Theoretical Insights into Electronic Distribution and Substituent Effects

The electronic distribution within the this compound molecule dictates its chemical behavior. Theoretical methods like DFT are used to visualize and analyze this distribution through techniques such as Molecular Electrostatic Potential (MEP) maps and frontier molecular orbital plots. MEP maps highlight regions of positive and negative electrostatic potential, indicating sites prone to electrophilic and nucleophilic interactions, respectively nih.govdnrcollege.org.

Historical Development and Emerging Research Frontiers for 2 5h Oxazolone

Early Discoveries and the Naming of "Azlactones"

The journey of 2(5H)-oxazolone began in the late 19th century with the pioneering work of German chemist Friedrich Gustav Carl Emil Erlenmeyer and his collaborator, J. Plöchl. In 1883, Plöchl first reported the synthesis of what would later be identified as an oxazolone (B7731731) derivative. However, it was Erlenmeyer who, in the following years, elucidated the correct five-membered ring structure of these compounds. researchgate.netacs.org He coined the term "azlactone" to describe this new class of molecules, a portmanteau of "azo" (referring to the nitrogen atom in the ring) and "lactone" (denoting the cyclic ester functionality). rsc.orgrsc.org This nomenclature aptly captures the core structural features of these compounds. The seminal Erlenmeyer-Plöchl synthesis, which involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640), became the foundational method for preparing these heterocycles and opened the door to the synthesis of various amino acids. researchgate.netresearchgate.net

Influence of Penicillin Research on Oxazolone Chemistry (Historical Misconceptions and Subsequent Advancements)

The narrative of this compound took an intriguing turn with the groundbreaking research on penicillin during World War II. In the intense effort to determine the structure of this life-saving antibiotic, a team of eminent chemists, including Sir Robert Robinson and John Cornforth, initially proposed a thiazolidine-oxazolone structure for penicillin. This hypothesis was based on the available chemical degradation data at the time.

However, this structural assignment proved to be a significant historical misconception. The tireless work of Dorothy Hodgkin, employing the then-emerging technique of X-ray crystallography, definitively established the true structure of penicillin, revealing the presence of the now-famous β-lactam ring. While the oxazolone structure for penicillin was incorrect, this episode had a profound, albeit indirect, impact on the field. It spurred intense interest and research into the chemistry of both β-lactams and oxazolones, leading to a deeper understanding of their reactivity and potential applications. The rigorous debate and eventual resolution of the penicillin structure highlighted the importance of sophisticated analytical techniques in chemical research and inadvertently fueled further exploration into the rich chemistry of heterocyclic compounds, including the 2(5H)-oxazolones.

Evolution of Synthetic Methodologies and Reaction Understanding

The classical Erlenmeyer-Plöchl synthesis, while foundational, often required harsh reaction conditions and stoichiometric amounts of reagents like sodium acetate (B1210297). researchgate.net Over the decades, a significant evolution in the synthetic methodologies for 2(5H)-oxazolones has occurred, driven by the principles of green chemistry and the demand for more efficient and versatile methods.

Modern advancements have focused on the development of milder and more efficient catalytic systems. A wide array of catalysts, including zinc chloride, alumina (B75360), calcium acetate, and ytterbium (III) triflate, have been successfully employed to promote the synthesis under more benign conditions. clockss.org The advent of microwave-assisted organic synthesis has dramatically reduced reaction times and often improved yields. biointerfaceresearch.com Furthermore, solvent-free and mechanochemical approaches have emerged as environmentally friendly alternatives, minimizing waste and energy consumption. These innovative methods have not only refined the synthesis of known oxazolones but have also expanded the scope to include previously inaccessible derivatives.

| Synthetic Methodology | Key Features | Representative Catalysts/Conditions |

| Classical Erlenmeyer-Plöchl | High temperatures, stoichiometric base | Acetic anhydride, Sodium acetate |

| Catalytic Methods | Milder conditions, improved yields | Zinc chloride, Alumina, Calcium acetate, Ytterbium (III) triflate |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Microwave irradiation |

| Solvent-Free Synthesis | Reduced environmental impact | Solid-state reactions, neat conditions |

| Mechanochemical Synthesis | Grinding of reactants, solvent-free | Ball milling |

The Status of this compound in Historical Literature and Current Research Emphasis

Historically, 2(5H)-oxazolones were primarily regarded as valuable intermediates for the synthesis of α-amino acids. The historical literature extensively documents their role in the preparation of both natural and unnatural amino acids, which are the fundamental building blocks of peptides and proteins. researchgate.net

In contemporary research, the role of 2(5H)-oxazolones has expanded significantly. They are now recognized as highly versatile synthons for the construction of a diverse array of heterocyclic compounds. rsc.orgresearchgate.net The current research emphasis has shifted towards harnessing their unique reactivity to access complex molecular architectures. A major area of focus is their application in medicinal chemistry, where the oxazolone scaffold and its derivatives have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgnih.govrsc.orgmdpi.com The ease of their synthesis and the ability to introduce diverse substituents make them attractive starting points for the development of new therapeutic agents.

Unexplored Reactivity and Transformations of this compound

Despite decades of study, the full reactive potential of 2(5H)-oxazolones is still being uncovered. Their structure, featuring multiple electrophilic and nucleophilic sites, allows for a rich and varied chemistry. rsc.org Recent research has begun to explore novel transformations that go beyond their traditional applications.

One area of emerging interest is their participation in asymmetric catalysis, enabling the stereocontrolled synthesis of chiral molecules. researchgate.net The development of enantioselective reactions involving oxazolones is a key frontier, with the potential to provide efficient routes to complex, biologically active compounds. Furthermore, their use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is gaining traction as a powerful tool for diversity-oriented synthesis. The exploration of their photochemical and electrochemical reactivity also presents exciting opportunities for discovering new and unprecedented transformations. Asymmetric cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions involving oxazolone scaffolds are also areas ripe for further investigation. rsc.org

Potential for Novel Oxazolone Scaffolds in Advanced Chemical Systems

The inherent versatility of the this compound ring system makes it an attractive building block for the design of novel molecular scaffolds with applications in advanced chemical systems. Beyond their traditional role in medicinal chemistry, researchers are exploring their incorporation into new materials and functional molecules.

For instance, the development of oxazolone-based polymers and macromolecules is a promising area. These materials could possess unique properties, such as stimuli-responsiveness or specific recognition capabilities, making them suitable for applications in drug delivery, sensor technology, and catalysis. The rigid and planar nature of certain oxazolone derivatives also suggests their potential use in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, the ability to functionalize the oxazolone core with various substituents allows for the fine-tuning of their photophysical and electronic properties, opening up possibilities in the development of novel dyes, fluorescent probes, and photofunctional materials.

Integration of this compound Chemistry with Interdisciplinary Research Domains

The future of this compound chemistry lies in its integration with other scientific disciplines. The convergence of organic synthesis with fields such as biology, materials science, and computational chemistry is poised to unlock new and exciting applications for these versatile heterocycles.

In the realm of chemical biology, oxazolone derivatives are being investigated as probes to study biological processes and as potential enzyme inhibitors. nih.gov Their ability to mimic peptide structures makes them valuable tools in peptidomimetic research. The synergy with computational chemistry allows for the rational design of novel oxazolone-based molecules with specific properties and the prediction of their reactivity and biological activity. This in silico approach can accelerate the discovery of new drugs and materials. Moreover, the use of biocatalysis, employing enzymes to perform specific transformations on oxazolone substrates, offers a green and highly selective alternative to traditional chemical methods. The continued collaboration between synthetic chemists and researchers in other disciplines will undoubtedly lead to groundbreaking discoveries and further solidify the importance of this compound in the scientific landscape.

Q & A

Q. How can FT-IR spectroscopy confirm the formation of 2(5H)-Oxazolone in synthetic reactions?

FT-IR analysis identifies characteristic peaks for oxazolone: ~1820 cm⁻¹ (C=O stretching) and ~1685 cm⁻¹ (C=N stretching). Differentiation from anhydrides (e.g., peaks at 1815 and 1747 cm⁻¹ for phenylpropanoic anhydride) is critical to confirm oxazolone formation. Supporting kinetic models and spectral comparisons are recommended .

Q. What are common synthetic routes for preparing oxazolone derivatives with heterocyclic frameworks?

A two-step synthesis involves condensation reactions, such as combining oxazolone with a triazine nucleus. Post-synthesis, characterize derivatives using ¹H/¹³C NMR (e.g., δ 2.6 for COCH₃ protons), mass spectrometry, and UV-Vis (absorption at ~370 nm for π-π* transitions). Triazine-linked oxazolones exhibit distinct electrochemical properties (HOMO: -5.87 eV; LUMO: -2.85 eV) .

Q. What spectroscopic techniques are essential for characterizing oxazolone derivatives?

Key techniques include:

- FT-IR for carbonyl and C=N identification.

- ¹H/¹³C NMR to resolve substituent effects (e.g., singlet signals for acetyl groups).

- UV-Vis to assess π-conjugation and energy gaps (~3.02 eV).

- Mass spectrometry for molecular ion validation .

Q. How to differentiate oxazolone isomers using structural analysis?

Isomers like this compound and 4(5H)-oxazolone are distinguished via NMR chemical shifts (e.g., δ 2.6 for COCH₃) and IR carbonyl peaks. Substituent-induced ring strain and electronic effects further guide assignments .

Q. What are the typical challenges in oxazolone synthesis, and how to mitigate them?

Competing side reactions (e.g., anhydride formation) and racemization are common. Use controlled reaction temperatures (e.g., 140–190°C for imidazolone derivatives), anhydrous conditions, and catalysts like fused sodium acetate to improve yield .

Advanced Research Questions

Q. How do reaction conditions influence oxazolone vs. diketopiperazine formation in peptide synthesis?

Q. How to analyze electronic properties of oxazolone derivatives using computational methods?

Density functional theory (DFT) predicts HOMO-LUMO gaps (e.g., ~3.02 eV for triazine-linked oxazolones), validated experimentally via cyclic voltammetry and UV-Vis. Theoretical IR spectra align with experimental data to confirm electronic transitions .

Q. What role do oxazolone derivatives play in inducing experimental colitis models?

Topical application of 3% oxazolone in acetone/olive oil (4:1) induces acute or chronic colitis in mice. Monitor inflammation via ear swelling post-challenge (0.5% oxazolone) and cytokine profiling. Dexamethasone (10 mg/kg) serves as a reference control .

Q. How to assess the impact of substituents on oxazolone’s photophysical properties?

Synthesize derivatives with electron-donating/withdrawing groups (e.g., methoxy, phenyl). Compare UV-Vis/fluorescence maxima (e.g., 370 nm for π-π* transitions) and correlate with DFT-calculated absorption spectra. Substituents alter conjugation and band gaps .

Q. What mechanistic insights explain oxazolone’s reactivity in forming peptide bonds?

Oxazolones act as activated intermediates in peptide synthesis. Racemization studies (e.g., using HOAt/HOBt esters) reveal pH-dependent stability. Convergent synthesis routes minimize epimerization, as shown in (KLAKLAK)₂ peptide assembly .

Q. Notes

- Methodological rigor : Cross-validate spectral data (e.g., IR + NMR + DFT) to resolve structural ambiguities.

- Advanced applications : Prioritize IRMPD for gas-phase structural analysis and DFT for electronic property prediction.